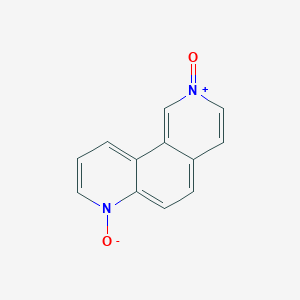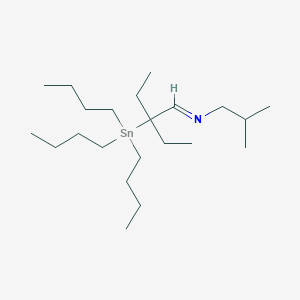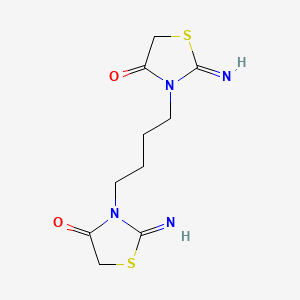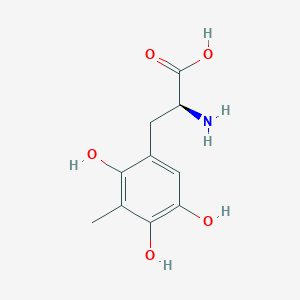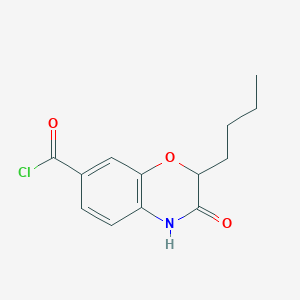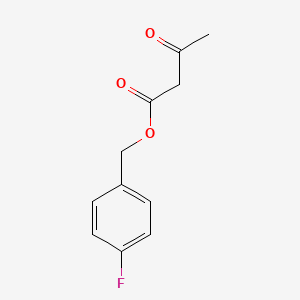![molecular formula C6H7N5 B14588426 1,2,4-Triazolo[4,3-b][1,2,4]triazine, 3,7-dimethyl- CAS No. 61139-72-8](/img/structure/B14588426.png)
1,2,4-Triazolo[4,3-b][1,2,4]triazine, 3,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazolo[4,3-b][1,2,4]triazine, 3,7-dimethyl- is a heterocyclic compound that features a fused ring system combining triazole and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[4,3-b][1,2,4]triazine, 3,7-dimethyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with suitable reagents to form the desired triazine ring. For instance, the reaction of 3,5-diamino-1,2,4-triazole with orthoformate esters can yield the triazine ring through a cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Specific details on industrial-scale production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo[4,3-b][1,2,4]triazine, 3,7-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can introduce various functional groups into the triazine ring .
Scientific Research Applications
1,2,4-Triazolo[4,3-b][1,2,4]triazine, 3,7-dimethyl- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo[4,3-b][1,2,4]triazine, 3,7-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound features a similar fused ring system but includes a thiadiazine moiety instead of a triazine.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: This compound has an additional tetrazine ring, providing different chemical and physical properties
Uniqueness
1,2,4-Triazolo[4,3-b][1,2,4]triazine, 3,7-dimethyl- is unique due to its specific ring structure and the presence of methyl groups at positions 3 and 7
Properties
CAS No. |
61139-72-8 |
|---|---|
Molecular Formula |
C6H7N5 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3,7-dimethyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C6H7N5/c1-4-3-7-11-5(2)9-10-6(11)8-4/h3H,1-2H3 |
InChI Key |
NVAVSBGZWXIRRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NN=C(N2N=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-Methyl-3-(propylsulfanyl)phenoxy]aniline](/img/structure/B14588346.png)
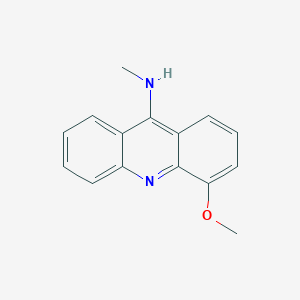
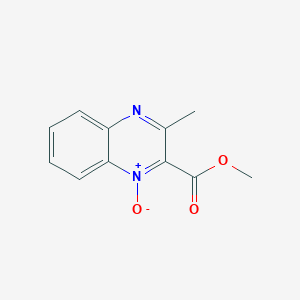
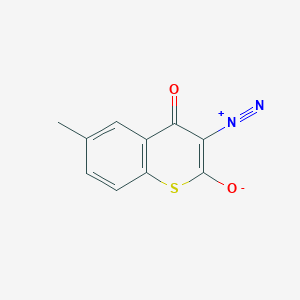
![Triethyl[4-(trimethylstannyl)butyl]stannane](/img/structure/B14588394.png)
![N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}acetamide](/img/structure/B14588404.png)
